molecular formula C20H28 B14601326 1-Methyl-2,3,4-tripropylnaphthalene CAS No. 61205-42-3

1-Methyl-2,3,4-tripropylnaphthalene

Cat. No.: B14601326
CAS No.: 61205-42-3
M. Wt: 268.4 g/mol
InChI Key: OYYIIZCDVBRAJC-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4-tripropylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted by one methyl group and three propyl groups at positions 1, 2, 3, and 4, respectively. Substituted naphthalenes are commonly studied for their electronic properties, aromatic stability, and roles in materials science and environmental toxicology .

Properties

CAS No.

61205-42-3

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1-methyl-2,3,4-tripropylnaphthalene

InChI

InChI=1S/C20H28/c1-5-10-16-15(4)17-13-8-9-14-20(17)19(12-7-3)18(16)11-6-2/h8-9,13-14H,5-7,10-12H2,1-4H3

InChI Key

OYYIIZCDVBRAJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C(=C1CCC)CCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4-tripropylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3,4-tripropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1-Methyl-2,3,4-tripropylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4-tripropylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substitution pattern distinguishes it from simpler naphthalene derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Properties/Applications References
1-Methylnaphthalene Methyl at position 1 Used as a solvent, intermediate in dye synthesis; moderate volatility, lower log P (~3.4)
2-Methylnaphthalene Methyl at position 2 Similar to 1-methylnaphthalene but with distinct metabolic pathways in biological systems
1-Phenylnaphthalene Phenyl at position 1 Enhanced aromatic stability; used in OLEDs and fluorescence studies
1-Methyl-2,3,4-tripropylnaphthalene Methyl (C1), propyl (C2–C4) Predicted higher hydrophobicity (log P > 6), lower volatility due to bulky substituents Inferred

Key Observations :

  • Substituent Effects : The three propyl groups in this compound significantly increase steric bulk and hydrophobicity compared to methyl- or phenyl-substituted analogs. This may reduce solubility in polar solvents and enhance persistence in lipid-rich environments .

Toxicological Profile

Compound Toxicity Class (Cramer) Key Health Effects References
Naphthalene III (High toxicity) Respiratory irritation, hemolytic anemia, cataracts in chronic exposure
1-Methylnaphthalene III Similar to naphthalene but with higher bioaccumulation potential
1-Phenylnaphthalene III Suspected carcinogen; bioaccumulates in adipose tissues
This compound Predicted III Likely higher persistence and bioaccumulation due to lipophilic propyl groups Inferred

Mechanistic Insights :

  • The methyl group at position 1 could influence metabolic activation pathways, as seen in 1-methylnaphthalene’s hepatotoxicity .

Analytical Parameters :

  • Chromatography: Reverse-phase HPLC with C18 columns and methanol/water gradients would be required for separation, as used for other hydrophobic PAHs .
  • Detection : GC-MS or LC-MS/MS would provide sensitivity for trace analysis, with predicted fragmentation patterns resembling those of methylnaphthalenes .

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